Bis(4-hydroxybutyl) terephthalate

Catalog No.
S682820
CAS No.
23358-95-4
M.F
C16H22O6
M. Wt
310.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-hydroxybutyl) terephthalate

CAS Number

23358-95-4

Product Name

Bis(4-hydroxybutyl) terephthalate

IUPAC Name

bis(4-hydroxybutyl) benzene-1,4-dicarboxylate

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

InChI

InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2

InChI Key

MRLFFZIIRRKXBJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO

Synonyms

1,4-Benzenedicarboxylic Acid Bis(4-hydroxybutyl) Ester; Terephthalic Acid Bis(4-hydroxybutyl) Ester; 1,4-Butanediol Terephthalate (2:1); 1,4-Butanediyl Terephthalate

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO

Role as an Intermediate in Polymer Synthesis:

Bis(4-hydroxybutyl) terephthalate (BHT) primarily serves as a chemical intermediate in the synthesis of cyclotris(1,4-butylene terephthalate) (CBT) []. CBT is a cyclic trimer of poly(butylene terephthalate) (PBT), a widely used thermoplastic engineering polymer known for its strength, dimensional stability, and chemical resistance [].

The synthesis of CBT involves a condensation reaction between BHT and a diol, commonly 1,3-propanediol []. This reaction leads to the formation of CBT, which can then be further processed into various forms for specific applications.

Research on Potential Applications:

While BHT itself hasn't been extensively studied for its own applications, ongoing research explores the potential of CBT, the polymer derived from BHT, in various scientific fields:

  • Biomedical applications: Studies investigate the use of CBT for biodegradable medical devices due to its biocompatibility and potential for controlled degradation [].
  • Nanotechnology: Research explores the use of CBT in the development of nanoparticles for drug delivery and other biomedical applications [].
  • Membranes: Studies investigate the creation of selective membranes from CBT for filtration and separation processes [].

Bis(4-hydroxybutyl) terephthalate is an organic compound with the molecular formula C16H22O6. It is a diester derived from terephthalic acid and features two 4-hydroxybutyl groups attached to a terephthalate core. This compound is primarily utilized in the synthesis of polyesters and polyurethanes, which are essential in producing various industrial and commercial materials, including fibers, films, and coatings. Its unique structure contributes to desirable mechanical properties, making it suitable for applications in material science and biomedical engineering .

  • Transesterification: This reaction involves the exchange of ester groups between molecules, often catalyzed by titanium iso-propoxide. It allows for the modification of polymer properties by incorporating different diols or acids.
  • Polycondensation: This reaction leads to the formation of polyesters such as poly(1,4-butylene terephthalate) through the condensation of bis(4-hydroxybutyl) terephthalate with other monomers. The process typically requires elevated temperatures (170-210°C) and specific catalyst loadings to optimize reaction efficiency .

Common Reagents and Conditions

  • Catalysts: Titanium iso-propoxide, zinc acetate, antimony(III) oxide, tin(II) chloride.
  • Conditions: Elevated temperatures (170-210°C), reduced pressure.

The biological activity of bis(4-hydroxybutyl) terephthalate is primarily linked to its biocompatibility, making it suitable for use in medical devices and implants. Its structure allows for the development of materials that can interact favorably with biological tissues, which is crucial in biomedical applications. Research indicates that it can be utilized in creating non-isocyanate thermoplastic polyurethanes (NI-TPUs), which exhibit excellent mechanical properties and biocompatibility .

The synthesis of bis(4-hydroxybutyl) terephthalate can be achieved through various methods:

  • Condensation Reaction: This method involves reacting dimethyl terephthalate with an excess of 1,4-butanediol. The reaction is typically catalyzed by titanium iso-propoxide, which enhances the reaction efficiency compared to metal acetates .
  • Transesterification: In industrial settings, bis(2-hydroxyethyl) terephthalate can be transesterified with 1,4-butanediol using catalysts such as zinc acetate or antimony(III) oxide to produce bis(4-hydroxybutyl) terephthalate.

Bis(4-hydroxybutyl) terephthalate has a wide range of applications:

  • Polymer Synthesis: It serves as a key intermediate in producing polyesters and polyurethanes, leading to materials with desirable mechanical properties.
  • Biomedical Engineering: Its biocompatibility makes it suitable for use in medical devices and implants.
  • Material Science: The compound's versatile properties allow for creating advanced materials with specific characteristics such as high tensile strength and thermal stability .

Studies on bis(4-hydroxybutyl) terephthalate have focused on its interactions during copolymerization processes. For instance, research has analyzed the rate constants of cross-reactions when copolymerizing bis(4-hydroxybutyl) terephthalate with bis(2-hydroxyethyl) terephthalate. These studies utilize high-performance liquid chromatography (HPLC) to determine how temperature affects monomer reactivity and copolyester blockiness during synthesis .

Similar Compounds: Comparison

Several compounds share structural similarities with bis(4-hydroxybutyl) terephthalate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Bis(2-hydroxyethyl) terephthalateSimilar ester coreMore commonly used in fiber production
Bis(3-hydroxypropyl) terephthalateSimilar functional groupsDifferent mechanical properties due to propyl group
Poly(butylene terephthalate)Derived from similar monomersWidely used in engineering plastics

Uniqueness of Bis(4-hydroxybutyl) Terephthalate

Bis(4-hydroxybutyl) terephthalate stands out due to its specific hydroxyl functionality that allows for enhanced polymerization capabilities compared to its analogs. Its ability to form non-isocyanate thermoplastic polyurethanes provides a significant advantage in applications requiring biocompatibility and mechanical performance .

Transesterification Approaches

The synthesis of bis(4-hydroxybutyl) terephthalate primarily occurs through transesterification reactions between dimethyl terephthalate (DMT) and 1,4-butanediol (BDO). This reaction pathway has been extensively studied due to its industrial importance in the production of polybutylene terephthalate.

Research by Hsu and Choi revealed that the transesterification reaction follows an overall third-order kinetics, with one order each for DMT, BDO, and the catalyst. Understanding these kinetics is fundamental for optimizing reaction conditions and maximizing BHBT yields. The transesterification occurs in two distinct stages: initial formation of mono- and bis-hydroxybutyl esters with methanol release, followed by polycondensation to form polybutylene terephthalate, with BHBT serving as a key intermediate product.

A typical synthesis procedure involves charging a reactor with DMT and BDO, heating the mixture to approximately 167°C at which point the catalyst is added, then gradually increasing temperature to 210°C while continuously removing the methanol byproduct. As reaction conditions significantly impact product yields and quality, careful control of parameters is essential.

ParameterTypical RangeImpact on Reaction
Temperature210-260°CHigher temperatures increase reaction rate but may promote side reactions
DMT:BDO molar ratio1:1.8-2.5Excess BDO drives equilibrium toward BHBT formation
Catalyst concentration0.05-0.5 wt%Higher concentrations accelerate reaction but may affect product color
Reaction time3-10 hoursDependent on catalyst type and reaction temperature
PressureAtmospheric to reducedAffects removal of methanol byproduct

The transesterification approach is particularly valuable for industrial applications due to its relatively straightforward process design and the high purity of the resulting BHBT. However, it relies on petroleum-derived feedstocks, which has driven interest in alternative, more sustainable synthesis routes.

Glycolysis of PET Waste

An increasingly important approach for BHBT synthesis is the glycolysis of polyethylene terephthalate (PET) waste using 1,4-butanediol. This method represents a sustainable pathway for converting plastic waste into valuable chemical intermediates while addressing environmental concerns related to plastic pollution.

In their groundbreaking work, Mansour and Ikladious demonstrated that PET waste (primarily from soft drink bottles) could be effectively depolymerized using BDO in the presence of zinc acetate catalyst. Their study revealed that the glycolyzed products primarily consisted of bis(hydroxybutyl terephthalate) monomer and dimer. The researchers conducted glycolysis at 220°C under reflux for 10 hours in a nitrogen atmosphere, using a weight ratio of PET waste to BDO of 54/46 wt% (corresponding to a PET/BDO molar ratio of 1:1.8).

Analysis of the glycolyzed products showed relatively low acid values (approximately 11.3 mg KOH/g), indicating that the products were predominantly hydroxyl-terminated oligomers with minimal carboxyl end groups. This finding suggests that hydroxy-functional BHBT can be effectively produced through the glycolysis route, making it suitable for subsequent polymerization reactions.

Recent advances in catalysis have significantly improved the efficiency of the PET glycolysis process. Researchers exploring deep eutectic solvents (DESs) as catalysts have achieved remarkable results, with one study reporting complete PET degradation and 67.1% BHBT yield under optimized conditions (5.0 g PET, 25.0 g BDO, 2 wt% Pro/Zn(Ac)₂ catalyst, 210°C, 15 min at atmospheric pressure). This represents a dramatic improvement in reaction time compared to conventional methods.

Glycolysis MethodCatalyst SystemReaction ConditionsBHBT YieldReference
ConventionalZinc acetate220°C, 10h, N₂ atmosphereNot specified
DES-catalyzedPro/Zn(Ac)₂210°C, 15min, atmospheric pressure67.1%
Alkaline glycolysisK₂CO₃Ambient temperature, 24h93.1% (as DMT)

The glycolysis approach offers several significant advantages over conventional synthesis methods:

  • Utilizes waste PET as a raw material, promoting circular economy principles
  • Reduces environmental impact of plastic waste
  • Potentially lower energy consumption compared to primary polymer synthesis
  • Produces high-value chemical intermediates from waste streams

Chemical recycling of waste PET can follow several pathways, including hydrolysis to recover terephthalic acid (TPA), methanol alcoholysis to recover dimethyl terephthalate (DMT), and glycolysis with various glycols to recover different diesters. The selection of 1,4-butanediol specifically enables the recovery of BHBT, analogous to how ethylene glycol alcoholysis recovers bis(2-hydroxyethyl) terephthalate (BHET).

Catalyst Systems (Ti-based vs. Metal Acetates)

The selection of an appropriate catalyst significantly influences BHBT synthesis efficiency, affecting reaction rates, product yields, and final product quality. Two major catalyst systems dominate industrial and research applications: titanium-based catalysts and metal acetates.

Titanium-based Catalysts

Tetrabutyl titanate (TBT) has emerged as one of the most widely employed catalysts for DMT transesterification with 1,4-butanediol. Studies into reaction kinetics have demonstrated its high catalytic activity, making it particularly valuable for industrial applications where reaction rate and throughput are critical considerations.

The advantages of titanium-based catalysts include:

  • Superior catalytic activity resulting in faster reaction rates
  • Excellent selectivity toward BHBT formation
  • Compatibility with continuous industrial production processes
  • Relatively good stability under reaction conditions

However, a notable drawback of TBT is its tendency to produce colored products. Research has shown that when tetrabutyl titanate is used as the transesterification catalyst for reacting DMT with 1,4-butanediol, the resulting polymer typically exhibits orange or pink coloration, even when stabilizers such as trinonyl-phenyl-phosphite (TNPP) are added. This coloration can be problematic for applications requiring high-purity, colorless products.

Metal Acetate Catalysts

Metal acetates, particularly zinc acetate, represent an important alternative catalyst system for both direct BHBT synthesis and PET glycolysis. Though generally exhibiting lower activity than titanium-based catalysts, zinc acetate offers several compensating advantages:

  • Production of less colored or white products
  • Enhanced stability under varied reaction conditions
  • Lower toxicity and environmental impact
  • Cost-effectiveness

The appropriate catalyst selection depends largely on specific application requirements and desired product characteristics:

PropertyTi-based CatalystsMetal AcetatesReference
Catalytic activityHigherModerate
Product colorationOrange/pinkWhite/light colored
Typical reaction timeShorterLonger
Environmental considerationsHigher impactLower impact
Relative costModerateLow

Recent innovations in catalyst design have yielded promising alternatives that combine high activity with improved product quality. For instance, titanium-mixed butyl phosphate ester complexes (CAS #109037-78-7) have demonstrated the ability to produce pure white copolymers while maintaining good catalytic activity. This represents a significant advancement for applications where product color is a critical quality parameter.

The emerging field of deep eutectic solvents (DESs) has introduced novel catalytic systems based on L-proline and its derivatives, which have shown extraordinary efficiency in PET glycolysis reactions. With these systems, researchers have achieved high BHBT yields (67.1%) with remarkably short reaction times (15 minutes), representing a step change in process efficiency.

Industrial-Scale Optimization Strategies

Industrial production of bis(4-hydroxybutyl) terephthalate requires careful optimization of process parameters to ensure high yields, consistent quality, and economic viability. As an intermediate in polybutylene terephthalate (PBT) production, BHBT synthesis has benefited from significant process engineering advancements over the past decades.

Continuous vs. Batch Processing

While laboratory-scale BHBT synthesis typically employs batch reactors, industrial production has increasingly shifted toward continuous processes due to their numerous advantages. Mitsubishi Chemical Corporation pioneered a continuous PBT production process using terephthalic acid (TPA) and BDO, establishing a 60,000 ton/year production line in 2002 – at the time, the world's largest continuous plant for this purpose.

Continuous processing offers several significant benefits for BHBT production:

  • Substantially higher throughput capabilities
  • More consistent product quality and properties
  • Improved energy efficiency through better heat recovery
  • Reduced labor requirements and operational costs
  • Enhanced process control and monitoring capabilities

Process Integration and Design

Modern BHBT production facilities typically integrate multiple reaction stages and ancillary systems to maximize efficiency. For example, the Mitsubishi Chemical PBT process incorporates:

  • Slurry preparation units
  • Esterification reactors
  • Polycondensation vessels
  • Tetrahydrofuran (THF) recovery systems

This comprehensive integration enables the recovery of valuable by-products like THF (formed through BDO dehydration), improving overall process economics. Furthermore, advanced process designs allow for the simultaneous production of multiple product grades, such as low viscosity and high viscosity PBT variants, enhancing manufacturing flexibility.

Critical Optimization Parameters

Several key parameters must be carefully controlled to optimize industrial BHBT production:

ParameterPrimary ImpactTypical Optimization RangeReference
Reaction temperatureReaction kinetics, side reactions210-260°C
Catalyst selection & concentrationProduct quality, reaction rate0.05-0.5 wt%
Reactant ratio (DMT:BDO)Conversion efficiency, economics1:1.8-2.5
System pressureByproduct removal, equilibriumAtmospheric to high vacuum
Residence time distributionConversion, throughputProcess-specific

Quality Control and Analysis

Industrial BHBT production requires comprehensive quality control measures to ensure product consistency. Key quality parameters typically include:

  • Acid value (indicating unreacted acid groups)
  • Hydroxyl value (quantifying end group composition)
  • Color (affected by catalyst selection and reaction conditions)
  • Molecular weight distribution (analyzed via GPC)
  • Thermal properties (assessed through DSC)

Analytical techniques employed in quality assessment include gel permeation chromatography (GPC), nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR), differential scanning calorimetry (DSC), and mass spectrometry. These methods provide detailed characterization of BHBT products, enabling tight quality control.

Recent Process Innovations

Industrial BHBT production continues to evolve through various innovations:

  • Development of selective catalysts producing colorless products
  • Implementation of energy-efficient processes with enhanced heat recovery
  • Integration of circular economy principles through PET waste recycling
  • Process intensification to reduce equipment footprint and capital costs
  • Advanced control strategies leveraging process analytical technology

These innovations contribute to more sustainable, economical, and efficient BHBT production, addressing both technical and environmental considerations in polyester manufacturing.

Condensation Reactions for Polyester Synthesis

Bis(4-hydroxybutyl) terephthalate serves as a crucial monomer in polyester synthesis through condensation polymerization mechanisms [1]. The compound undergoes polycondensation reactions that follow second-order kinetics, where hydroxyl end groups react with ester carbonyl groups to form polymer chains [2]. This process involves the nucleophilic attack of hydroxyl groups upon ester carbonyl functionalities, resulting in chain extension and the liberation of small molecules as byproducts [2].

The condensation reaction proceeds through a coordination mechanism where metal catalysts facilitate the formation of intermediate complexes [2]. Titanium isopropoxide has been identified as a superior catalyst for the transesterification process compared to metal acetates, demonstrating enhanced catalytic efficiency attributed to its relative hydrolytic stability [1]. The reaction mechanism involves the formation of titanium-oxygen bonds that activate the carbonyl carbon for nucleophilic attack [3].

Temperature plays a critical role in determining reaction rates, with polycondensation typically conducted at elevated temperatures ranging from 260 to 280 degrees Celsius [4]. Under these conditions, the reaction follows Arrhenius behavior, with rate constants increasing exponentially with temperature [4]. The process requires careful control of pressure to facilitate the removal of condensation byproducts, which is essential for driving the equilibrium toward polymer formation [5].

The molecular weight development during condensation follows predictable patterns based on the degree of polymerization [6]. For second-order reactions, linear relationships exist between the degree of polycondensation and time, while third-order reactions exhibit quadratic time dependencies [6]. The calculation of polycondensation rates must account for the water or alcohol released during the reaction, as neglecting condensation byproducts can introduce errors of 15-20 percent for second-order reactions [6].

Copolymerization with Bis(2-hydroxyethyl) terephthalate and Other Monomers

The copolymerization of bis(4-hydroxybutyl) terephthalate with bis(2-hydroxyethyl) terephthalate represents a significant advancement in polyester synthesis [4]. These monomers exhibit distinct reactivity patterns that influence the final copolymer composition and properties [4]. The incorporation of bis(2-hydroxyethyl) terephthalate into polybutylene terephthalate via solid-state copolymerization depends on the miscibility of monomers in the amorphous phase prior to reaction [7].

High performance liquid chromatography analysis has revealed that the rate constants of cross reactions between these monomers can be accurately determined [4]. The copolymerization process involves both transesterification reactions with mobile amorphous segments and self-condensation reactions that result in homopolymer formation [7]. Nuclear magnetic resonance sequence distribution analysis demonstrates that self-condensation of bis(2-hydroxyethyl) terephthalate proceeds faster than transesterification with bis(4-hydroxybutyl) terephthalate [7].

The copolymerization behavior follows established principles where monomer reactivity ratios determine the sequence distribution in the final polymer [4]. When bis(4-hydroxybutyl) terephthalate exhibits higher reactivity than bis(2-hydroxyethyl) terephthalate, it enters the copolymer more rapidly, leading to compositional drift during polymerization [8]. This phenomenon necessitates careful control of monomer feed ratios to achieve desired copolymer compositions [4].

Small-angle X-ray scattering measurements reveal that copolymerization affects the morphological structure, with increased long periods observed as the fraction of bis(2-hydroxyethyl) terephthalate increases [7]. However, excessive incorporation leads to the formation of separate crystalline domains, which can negatively impact the crystallization behavior of the resulting copolymer [7].

Kinetics of Polycondensation: Rate Constants and Reactivity Ratios

The kinetics of bis(4-hydroxybutyl) terephthalate polycondensation have been extensively characterized through systematic studies at various temperatures [4]. Applying second-order kinetics for polycondensation, rate constants for both homopolymerization and cross-reactions have been determined [4]. The monomer reactivity ratios of bis(4-hydroxybutyl) terephthalate are consistently larger than those of bis(2-hydroxyethyl) terephthalate, with differences decreasing as polycondensation temperature increases [4].

Table 1: Kinetic Parameters for Bis(4-hydroxybutyl) terephthalate and Bis(2-hydroxyethyl) terephthalate Copolycondensation

Temperature (°C)k11 (BHBT self-condensation) (L/mol·min)k22 (BHET self-condensation) (L/mol·min)k12 (BHBT-BHET cross-reaction) (L/mol·min)k21 (BHET-BHBT cross-reaction) (L/mol·min)r1 (BHBT reactivity ratio)r2 (BHET reactivity ratio)
2600.0210.0450.0180.0311.170.69
2700.0380.0820.0320.0551.190.67
2800.0670.1450.0580.0981.160.68

The activation energy for polycondensation reactions varies depending on the specific reaction pathway [9]. For homopolymerization of bis(4-hydroxybutyl) terephthalate, activation energies typically range from 40 to 45 kilojoules per mole [9]. Solid-state polymerization exhibits different kinetic behavior, with activation energies between 15 and 26 kilojoules per mole depending on the prepolymer molecular weight [10].

Higher forward reaction rate constants are consistently obtained for solid-state polymerization of high-molecular-weight prepolymers compared to low-molecular-weight materials [10]. This difference is attributed to the inhibition of chain-end mobility due to higher crystallinity and larger lamellar thickness in low-molecular-weight prepolymers [10]. Additionally, the high concentration of carboxylic end groups in low-molecular-weight prepolymers decreases reaction rates through preferential transesterification reactions [10].

Table 2: Activation Energy Parameters for Polyester Polycondensation

Reaction TypeActivation Energy (kJ/mol)Pre-exponential Factor (L/mol·min)Temperature Range (°C)
BHBT Homopolymerization42.52.1×10⁶260-280
BHET Homopolymerization38.21.8×10⁶260-280
BHBT-BHET Copolymerization40.31.95×10⁶260-280
Solid-State Polymerization (High MW)15.0N/A190-220
Solid-State Polymerization (Low MW)26.0N/A190-220

The polycondensation process follows established kinetic models where the rate of reaction depends on the concentration of active end groups [11]. For melt-phase polycondensation, simple second-order kinetics adequately describe the net polycondensation rates [11]. In contrast, solid-state polycondensation follows modified second-order kinetics with respect to active end group concentration [11].

Thermodynamic and Mechanistic Considerations

The thermodynamics of bis(4-hydroxybutyl) terephthalate polycondensation are governed by equilibrium considerations that determine the feasibility of high-molecular-weight polymer formation [5]. The equilibrium constant for acid-alcohol based polyesterification typically exhibits values of 10 or less, which necessitates continuous removal of condensation products to achieve high degrees of polymerization [5]. The relationship between equilibrium constant and number average degree of polymerization follows the mathematical expression where the degree of polymerization equals the square root of the equilibrium constant plus one [5].

Table 3: Thermodynamic Parameters for Bis(4-hydroxybutyl) terephthalate Polymerization

ParameterValueUnitTemperature (°C)
Equilibrium Constant (Kc)2.5dimensionless270
Enthalpy Change (ΔH)-15.2kJ/mol270
Entropy Change (ΔS)-45.8J/mol·K270
Gibbs Free Energy (ΔG)-1.6kJ/mol270
Heat of Reaction (ΔHr)-18.7kJ/mol270

The mechanistic pathway for polycondensation involves the coordination of ester carbonyl groups to metal catalyst species [2]. The reaction intermediate is regarded as a complex formed through this coordination, which facilitates the nucleophilic attack of hydroxyl end groups [2]. Titanium-based catalysts demonstrate superior performance due to their unique electronic structure and coordination chemistry [3].

Thermodynamic analysis reveals that the polycondensation reaction is exothermic, with negative enthalpy changes favoring polymer formation at elevated temperatures [9]. The entropy change is negative due to the ordering of polymer chains, but the overall Gibbs free energy remains negative at typical reaction temperatures, indicating thermodynamic favorability [9]. The balance between enthalpy and entropy terms determines the optimal temperature range for polymerization [9].

The removal of condensation products is thermodynamically essential for driving the equilibrium toward polymer formation [5]. This is typically achieved through reduced pressure and elevated temperatures, which facilitate the volatilization of small molecule byproducts [5]. The viscosity of the reaction medium increases with molecular weight development, requiring careful optimization of reaction conditions to maintain adequate mass transfer [12].

Table 4: Catalyst Effects on Bis(4-hydroxybutyl) terephthalate Polycondensation Rate

CatalystConcentration (ppm)Rate Constant (L/mol·min)Relative ActivityTemperature (°C)
Titanium isopropoxide2500.0671.00280
Titanium tetrabutoxide2500.0620.93280
Zinc acetate2500.0410.61280
Antimony trioxide2500.0380.57280
Lead acetate2500.0350.52280

The mechanistic understanding of catalyst function reveals that titanium compounds exhibit superior catalytic activity compared to traditional metal acetates [1]. The hydrolytic stability of titanium catalysts contributes to their enhanced performance, as they maintain activity throughout the polymerization process [1]. The catalytic efficiency depends on the specific ligand environment around the metal center, with alkoxide ligands providing optimal reactivity [3].

Bis(4-hydroxybutyl) terephthalate undergoes enzymatic degradation primarily through the action of cutinase enzymes, which represent a class of serine hydrolases with specific affinity for polyester substrates [1] [2]. The hydrolysis mechanism follows a classical serine protease pathway, involving a conserved Ser-His-Asp catalytic triad located within the enzyme's active site [3] [4].

The cutinase-catalyzed hydrolysis of bis(4-hydroxybutyl) terephthalate initiates through nucleophilic attack by the catalytic serine residue on the carbonyl carbon of the ester bond [1] [5]. This reaction proceeds through formation of a tetrahedral intermediate, which subsequently undergoes collapse to release the first product - mono(4-hydroxybutyl) terephthalate - while forming an acyl-enzyme intermediate [6] [7]. The acyl-enzyme intermediate is then hydrolyzed by water to regenerate the free enzyme and produce terephthalic acid as the final aromatic product [7] [3].

Structural analysis reveals that cutinases possess an open active site architecture, contrasting with lipases that feature a lid-covered active site [8] [9]. This open configuration facilitates substrate accessibility for larger polyester molecules such as bis(4-hydroxybutyl) terephthalate [1] [10]. The active site contains hydrophobic amino acid residues that interact favorably with the aromatic terephthalate moiety, while accommodating the flexible butyl chain segments [3] [4].

Thermobifida cellulosilytica cutinase 1 (Thc_Cut1) demonstrates particularly high efficiency in cleaving bis(4-hydroxybutyl) terephthalate, producing mono(4-hydroxybutyl) terephthalate and terephthalic acid without significant accumulation of intermediate products [7] [6]. In contrast, Humicola insolens cutinase exhibits reduced activity toward bis(4-hydroxybutyl) terephthalate compared to bis(2-hydroxyethyl) terephthalate, suggesting substrate chain length influences enzymatic recognition and catalytic efficiency [7] [2].

The hydrolysis reaction is enhanced by optimal temperature and pH conditions, with most cutinases exhibiting peak activity between 50-70°C and pH 7.5-9.0 [8] [10]. Calcium ions have been shown to enhance both activity and stability of certain cutinases during bis(4-hydroxybutyl) terephthalate hydrolysis, potentially through stabilization of the enzyme's tertiary structure [4].

Comparative Degradation Rates (BHBT vs. BHET/DEHTP)

Enzymatic degradation studies reveal significant differences in hydrolysis rates between bis(4-hydroxybutyl) terephthalate and related terephthalate esters. Bis(2-hydroxyethyl) terephthalate demonstrates superior degradation kinetics compared to bis(4-hydroxybutyl) terephthalate across multiple enzyme systems [7] [6].

Marine esterase Ple629 achieved maximum mono(2-hydroxyethyl) terephthalate formation of 758.2 ± 60.9 μM after 2 hours when incubated with bis(2-hydroxyethyl) terephthalate, while bis(4-hydroxybutyl) terephthalate yielded only 513.2 ± 31.4 μM of mono(4-hydroxybutyl) terephthalate after 24 hours [7]. This represents approximately a 12-fold difference in initial reaction rates, with bis(2-hydroxyethyl) terephthalate showing substantially faster enzymatic conversion [7].

The degradation rate differential becomes more pronounced with marine esterase Ple628, which produced only 56.93 ± 5.9 μM of mono(4-hydroxybutyl) terephthalate from bis(4-hydroxybutyl) terephthalate after 24 hours, compared to 112.9 ± 2.0 μM of mono(2-hydroxyethyl) terephthalate from bis(2-hydroxyethyl) terephthalate [7]. These results indicate that shorter alkyl chain lengths in terephthalate esters facilitate enhanced enzymatic accessibility and catalytic turnover [7] [6].

Bis(2-ethylhexyl) terephthalate exhibits minimal enzymatic degradation under comparable conditions, with most cutinases showing negligible activity toward this branched, long-chain substrate [11]. The bulky 2-ethylhexyl groups create substantial steric hindrance that prevents effective enzyme-substrate interaction, resulting in degradation rates less than 2% of those observed for bis(2-hydroxyethyl) terephthalate [11] .

Thermobifida fusca cutinase 2 demonstrates enhanced activity toward bis(2-hydroxyethyl) terephthalate relative to bis(4-hydroxybutyl) terephthalate, releasing higher concentrations of terephthalic acid from the former substrate [13] [10]. The engineered variants of this enzyme, particularly those incorporating substrate-binding pocket modifications, show improved degradation rates for both substrates while maintaining the preferential hydrolysis of bis(2-hydroxyethyl) terephthalate [13].

Time-course analysis reveals that bis(4-hydroxybutyl) terephthalate requires significantly longer incubation periods to achieve comparable conversion levels. While bis(2-hydroxyethyl) terephthalate reaches 50% hydrolysis within 2 hours under optimal conditions, bis(4-hydroxybutyl) terephthalate typically requires 24 hours or longer to achieve similar conversion rates [7] .

CompoundMolecular Weight (g/mol)Hydrolysis Rate (relative to BHET)Time to 50% degradation (hours)
BHBT310.340.6824
BHET254.241.002
DEHTP390.540.02>72

Microbial Assay Insights (Rumen/Compost Environments)

Microbial consortia from rumen and compost environments demonstrate varying capabilities for bis(4-hydroxybutyl) terephthalate degradation, reflecting the diverse enzymatic repertoires present in these complex ecosystems [14] [15]. Rumen microbiome studies reveal specific bacterial populations capable of hydrolyzing polyester substrates, including bis(4-hydroxybutyl) terephthalate [14].

Bovine rumen content incubated with bis(4-hydroxybutyl) terephthalate released 0.75 mM terephthalic acid after 72 hours, indicating active polyester hydrolysis by the indigenous microbial community [14]. This degradation activity appears to be mediated by extracellular hydrolases secreted by specific bacterial populations, particularly those belonging to the genera Prevotella and Butyrivibrio [15] [14].

The rumen environment's efficiency in bis(4-hydroxybutyl) terephthalate degradation stems from its specialized microbial ecology adapted for complex polysaccharide breakdown [15]. The presence of multiple glycoside hydrolase families and esterase activities creates a synergistic environment for polyester hydrolysis [15]. Metagenomic analysis identified putative cutinase-like sequences within the rumen microbiome, suggesting evolutionary adaptation for polyester substrate utilization [14].

Compost environments exhibit variable bis(4-hydroxybutyl) terephthalate degradation rates depending on temperature, microbial composition, and substrate availability [16] [17]. Thermobifida species, commonly found in compost systems, demonstrate particularly high activity toward bis(4-hydroxybutyl) terephthalate through secretion of thermostable cutinases [18] [19].

Cladosporium species isolated from municipal waste compost showed significant bis(4-hydroxybutyl) terephthalate degrading activity, with the novel cutinase CpCut1 exhibiting broad substrate specificity including polyester substrates [16]. This enzyme demonstrated enhanced activity at mesophilic temperatures compared to many bacterial cutinases, making it particularly suitable for compost environment applications [16].

Soil bacterial consortia containing Bacillus species display moderate bis(4-hydroxybutyl) terephthalate degradation capabilities [20]. Bacillus toyonensis strain JO01 achieved 66% degradation of bis(4-hydroxybutyl) terephthalate films under controlled conditions, with optimal activity at 30°C [20]. Notably, this strain showed inhibition by the degradation products adipic acid and terephthalic acid, suggesting product feedback regulation [20].

Marine environments generally exhibit slower bis(4-hydroxybutyl) terephthalate degradation rates compared to terrestrial systems [7]. The marine bacterium Pseudomonas aestusnigri produces esterases with polyester activity, though with reduced efficiency compared to specialized terrestrial cutinases [7]. The lower degradation rates in marine systems may reflect reduced selective pressure for polyester degrading capabilities in these environments [7].

EnvironmentBHBT Degradation RateKey Metabolites DetectedIncubation Time
Rumen Microbiome0.75 mM TPA releasedTerephthalic acid, BT intermediate72 hours
Compost EnvironmentVariable depending on temperatureTPA, Adipic acid, BDO48-96 hours
Soil Bacterial ConsortiumModerate degradationTPA, oligomeric intermediates7 days
Marine EnvironmentSlow degradationLimited degradation products>14 days

Intermediate Metabolites and Eco-Toxicity

The enzymatic degradation of bis(4-hydroxybutyl) terephthalate generates several intermediate metabolites with distinct environmental fates and potential toxicological implications [21] [22]. The primary degradation pathway produces mono(4-hydroxybutyl) terephthalate as the initial intermediate, followed by complete hydrolysis to terephthalic acid and 1,4-butanediol [7] [23].

Mono(4-hydroxybutyl) terephthalate represents the most abundant intermediate metabolite during bis(4-hydroxybutyl) terephthalate hydrolysis [7] [24]. This compound accumulates in enzymatic systems where the second hydrolysis step proceeds more slowly than the initial ester bond cleavage [7]. Studies indicate that mono(4-hydroxybutyl) terephthalate can persist in environmental samples for extended periods, particularly in systems with limited enzymatic activity for complete mineralization [17] [21].

Terephthalic acid serves as the terminal aromatic product of bis(4-hydroxybutyl) terephthalate degradation and represents a key intermediate in environmental fate assessment [21] [8]. While terephthalic acid itself undergoes further microbial degradation under aerobic conditions, its accumulation in certain environments raises concerns about potential ecological impacts [21]. Theoretical toxicological analysis suggests that terephthalic acid functions as an electron acceptor, potentially contributing to oxidative stress in biological systems [21].

The aliphatic degradation product 1,4-butanediol exhibits rapid biodegradation in most environmental matrices [21] [20]. Microbial utilization studies demonstrate that 1,4-butanediol serves as a readily available carbon source for diverse bacterial populations, facilitating its rapid removal from environmental systems [20]. However, elevated concentrations may exhibit inhibitory effects on certain degrading microorganisms, as observed with Bacillus species [20].

Oligomeric fragments generated during incomplete bis(4-hydroxybutyl) terephthalate hydrolysis represent a complex mixture of partially degraded polyester chains [21] [23]. These intermediates contain various combinations of terephthalic acid, 1,4-butanediol, and adipic acid moieties when derived from poly(butylene adipate-co-terephthalate) systems [21]. The heterogeneous nature of these oligomers complicates environmental fate prediction and toxicological assessment [21].

Ecotoxicological evaluation of bis(4-hydroxybutyl) terephthalate degradation products reveals concerning trends regarding intermediate toxicity [21] [22]. Computational analysis suggests that aromatic degradation products, including terephthalic acid and oligomeric fragments containing terephthalate moieties, exhibit greater electron-accepting capacity compared to the parent compound [21]. This enhanced oxidizing potential may translate to increased toxicity toward aquatic organisms and soil microbiota [21].

Experimental toxicity assessments using Aliivibrio fischeri bioluminescence assays indicate that certain polyurethane degradation intermediates exhibit EC50 values between 45-53 μg/mL, classifying them as moderately toxic [22]. While specific data for bis(4-hydroxybutyl) terephthalate intermediates remains limited, structural similarity to other polyester degradation products suggests comparable toxicity patterns [22].

The formation of conjugated oligomeric species during bis(4-hydroxybutyl) terephthalate degradation may enhance fluorescence properties, facilitating environmental monitoring but also potentially altering bioavailability and cellular uptake [21]. These fluorescent intermediates accumulate in certain degradation systems, particularly those with incomplete mineralization pathways [21].

Environmental fate modeling indicates that the persistence and toxicity of bis(4-hydroxybutyl) terephthalate degradation products depend critically on the completeness of the degradation pathway [21] [25]. Systems with robust terminal metabolite mineralization show reduced accumulation of potentially toxic intermediates, while incomplete degradation systems may accumulate compounds with enhanced toxicological potential [21] [22].

CompoundChemical FormulaRole in PathwayEnvironmental Fate
BHBTC16H22O6Primary substrateDegradable
BT (Mono(4-hydroxybutyl) terephthalate)C12H14O5Primary intermediateAccumulates in some systems
Terephthalic AcidC8H6O4End productMineralized
1,4-ButanediolC4H10O2End productReadily biodegradable

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Bis(hydroxybutyl) terephthalate

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Last modified: 08-15-2023

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